Maleamic acid, N-isopropyl-
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Overview
Description
Maleamic acid, N-isopropyl-, is a derivative of maleamic acid where the amine group is substituted with an isopropyl group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleamic acid, N-isopropyl-, typically involves the reaction of maleic anhydride with isopropylamine. The reaction proceeds at room temperature, forming the maleamic acid derivative through a straightforward addition reaction . The reaction can be represented as follows:
Maleic anhydride+Isopropylamine→Maleamic acid, N-isopropyl-
Industrial Production Methods
In industrial settings, the production of Maleamic acid, N-isopropyl-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Maleamic acid, N-isopropyl-, undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form maleic acid and isopropylamine.
Cyclization: Under certain conditions, it can cyclize to form maleimide derivatives.
Transamidation: It can participate in reversible transamidation reactions, forming different amide derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic solutions.
Cyclization: Requires heating in the presence of acetic anhydride and dimethylacetamide (DMA) at elevated temperatures.
Transamidation: Can occur at room temperature in organic solvents without the need for catalysts.
Major Products Formed
Hydrolysis: Maleic acid and isopropylamine.
Cyclization: Maleimide derivatives.
Transamidation: Various amide derivatives depending on the amine used.
Scientific Research Applications
Maleamic acid, N-isopropyl-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of Maleamic acid, N-isopropyl-, involves its ability to undergo reversible chemical reactions, such as transamidation and hydrolysis. These reactions are influenced by the presence of a carboxylic acid group in the β-position, which facilitates the formation and breaking of amide bonds . This property makes it a valuable compound in dynamic combinatorial chemistry and smart delivery systems .
Comparison with Similar Compounds
Maleamic acid, N-isopropyl-, can be compared with other maleamic acid derivatives and maleimides:
Maleamic Acid Derivatives: Similar compounds include N-methylmaleamic acid and N-ethylmaleamic acid.
Maleimides: Maleimides are cyclized derivatives of maleamic acids.
Conclusion
Maleamic acid, N-isopropyl-, is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists
Properties
CAS No. |
307942-22-9 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3- |
InChI Key |
HPDQADRQTVTWTP-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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